silicic acid;zinc

Phosphor Quantum Yield Photoluminescence

Silicic acid;zinc (CAS 13597-65-4), systematically known as dizinc orthosilicate or zinc silicate (Zn₂SiO₄), is an inorganic compound occurring naturally as the mineral willemite. Synthetically, it is prepared by high-temperature solid-state reaction of ZnO and SiO₂ at approximately 1200 °C, yielding a white powder insoluble in water and dilute acids.

Molecular Formula H4O4SiZn2
Molecular Weight 226.9 g/mol
CAS No. 13597-65-4
Cat. No. B078137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesilicic acid;zinc
CAS13597-65-4
Molecular FormulaH4O4SiZn2
Molecular Weight226.9 g/mol
Structural Identifiers
SMILESO[Si](O)(O)O.[Zn].[Zn]
InChIInChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;;
InChIKeyCOWOWCJDIGPUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid;Zinc (CAS 13597-65-4) Procurement Baseline: Class Identity and Core Technical Characteristics


Silicic acid;zinc (CAS 13597-65-4), systematically known as dizinc orthosilicate or zinc silicate (Zn₂SiO₄), is an inorganic compound occurring naturally as the mineral willemite . Synthetically, it is prepared by high-temperature solid-state reaction of ZnO and SiO₂ at approximately 1200 °C, yielding a white powder insoluble in water and dilute acids . Zn₂SiO₄ serves as the foundational host matrix for one of the most commercially significant green phosphor families (Mn-doped Zn₂SiO₄:Mn²⁺), a high-performance inorganic anti-corrosion coating binder, and a UV-stable wide-band-gap semiconductor filler . Its defining technical attributes are a melting point of ~1500 °C, a density of ~4.0 g/cm³, and a refractive index of ~1.7, which collectively underpin its differentiation for high-temperature and optoelectronic procurement specifications.

Why In-Class Substitution of Silicic Acid;Zinc (Zn₂SiO₄) Carries Technical Risk: A Segue to Comparative Evidence


Zn₂SiO₄ is not a commodity zinc compound interchangeable with ZnO, ZnS, or zinc phosphate. Its differentiation is driven by the covalent silicate framework, which confers a unique combination of high thermal stability (Tₘ ~1500 °C), wide electronic band gap (5.50–6.26 eV), and mechanical hardness absent in simple zinc salts . In phosphor applications, the Zn₂SiO₄ host lattice provides a specific crystal field environment that enables Mn²⁺ activator ions to emit saturated green light with efficiencies that ZnO:Zn or ZnS-based phosphors cannot match . In corrosion protection, the inorganic zinc silicate binder forms a chemically bonded, impact-resistant network fundamentally distinct from organic zinc-rich epoxy systems, which rely on polymeric film formation and are more susceptible to under-film corrosion and UV degradation . Substituting an organic zinc-rich primer or an alternative zinc phosphor host without quantitative performance validation risks premature coating failure or sub-specification luminous efficacy in the final application.

Quantitative Differentiation Evidence for Silicic Acid;Zinc (Zn₂SiO₄) Versus Closest Comparators


Phosphor Host Quantum Yield: Mn-Doped Zn₂SiO₄ vs. Vanadium-Doped Zn₂SiO₄ and Commercial YAG:Ce

Optimal Mn²⁺-doped α-Zn₂SiO₄ phosphor achieves 52% photoluminescence quantum yield (PLQY) with green emission at 525 nm and a 27 ns lifetime under hydrothermal synthesis . This is significantly higher than vanadium-doped Zn₂SiO₄ (7.06% PLQY), establishing that the choice of activator dopant—not merely the host matrix—critically determines luminous efficiency . When Mn-doped Zn₂SiO₄ is synthesized with optimized morphology (e.g., short decay-time phosphor shells), its decay time can be reduced to 7.3 ms compared to 12 ms for conventionally synthesized powder, offering an additional selection parameter for applications requiring fast response . For white LED procurement, an Mn-doped Zn₂SiO₄ phosphor film achieved 40% brightness relative to a commercial powder standard under 146 nm excitation with a short decay time of 4.5 ms .

Phosphor Quantum Yield Photoluminescence Display

Anti-Corrosion Coating Impact Resistance: Inorganic Zinc Silicate vs. Organic Zinc-Rich Primers

Inorganic zinc silicate coatings on metal substrates demonstrate higher impact resistance compared to organic zinc-rich coatings (KhV-74, KhS-720, ÉKZhS-40) at equal dry film thickness, as evaluated on hydraulic structure steelwork . The mechanical superiority extends to salt spray performance: at 75 microns dry film thickness, both water-borne and solvent-based zinc silicate coatings maintained excellent scribe protection for 10,000 hours, whereas zinc epoxy coatings of identical film thickness exhibited coating failure (blistering and face corrosion) at salt spray exposure periods of only 1,000 hours . This represents approximately a 10× advantage in salt spray resistance duration. In bridge field exposure, an un-topcoated inorganic zinc silicate coating delivered 18 years of excellent performance, while a zinc-rich phenoxy primer failed within 18 months under identical maritime conditions .

Anti-corrosion coating Impact resistance Zinc silicate coating Steel protection

Corrosion Resistance of Epoxy Composite Fillers: Zn₂SiO₄ Composites vs. Blank Epoxy and GO/Zn₂SiO₄

In electrochemical impedance spectroscopy (EIS) testing after 168 hours of saltwater immersion, an Mn–Zn₂SiO₄/PDA composite coating achieved a total impedance value equaling 723.1% of the blank epoxy resin coating, demonstrating a 7.2× improvement in corrosion resistance attributable to the Zn₂SiO₄-based filler . In a separate study, FGO/Zn₂SiO₄ composite delivered corrosion resistance 763.6% of pure Zn₂SiO₄ and 234.4% of GO/Zn₂SiO₄, indicating that the synergistic functionalization of Zn₂SiO₄ with functionalized graphene oxide yields a further 7.6× enhancement over the base Zn₂SiO₄ filler . These quantitative, EIS-derived impedance ratios provide a rigorous basis for filler selection in formulated epoxy anti-corrosion systems.

Corrosion resistance EIS Epoxy composite Zn₂SiO₄ filler

Phosphor Synthesis Processing Temperature: Solution Reaction vs. Solid-State Reaction Method

Zn₂SiO₄ crystalline phase formation temperature is significantly influenced by the synthesis route. The solution reaction method achieves the willemite crystalline phase at 1100 °C, compared to 1400 °C required by the conventional solid-state reaction method—a 300 °C (21.4%) reduction in processing temperature . This lower-temperature route yields smaller, more uniform grains (0.5–1.0 μm round-shaped) versus the larger, rectangular grains (1–2 μm) produced by solid-state reaction, with both methods resulting in comparable decay times (6–9 ms at x=0.12 Mn) . This evidence demonstrates that the procurement specification for Zn₂SiO₄ may need to account for synthesis method, as processing temperature directly impacts energy cost, grain morphology, and downstream dispersion behavior.

Phosphor synthesis Crystallization temperature Solid-state reaction Solution reaction

Reduced Photocatalytic Activity: Zinc Silicate/ZnO Composite vs. Pure ZnO in UV-Absorbing Polymer Nanocomposites

In PMMA-based UV-shielding nanocomposites, the zinc silicate phase in a Zn₂SiO₄/ZnO composite significantly reduces the photocatalytic activity of ZnO crystallites compared to pure ZnO fillers . This is attributed to the encapsulation of ZnO within the zinc silicate matrix, which suppresses the formation of oxygen-active species on ZnO surfaces that would otherwise induce polymer matrix degradation under UV exposure . The Zn₂SiO₄/ZnO composite (0.04 wt%) maintains high UV shielding with sufficient visible-light transmittance, providing a functional benefit unattainable with pure ZnO fillers . While no quantitative photocatalytic activity ratio is reported, the mechanistic evidence constitutes a class-level differentiating property for procurement decisions where long-term polymer durability under UV exposure is a specification requirement.

UV absorber Photocatalytic activity ZnO Polymer degradation

Evidence-Backed Application Scenarios for Silicic Acid;Zinc (Zn₂SiO₄) in Scientific and Industrial Procurement


High-Efficiency Green Phosphor Manufacturing for Displays and Solid-State Lighting

Zn₂SiO₄:Mn²⁺ phosphors offer 52% PLQY (7.4× higher than V-doped alternatives) and tunable decay times (7.3–12 ms depending on morphology), making them the preferred green emitter for plasma display panels, cathode ray tubes, and emerging white LED systems where saturated green emission and quantum efficiency are primary procurement specifications . Manufacturers selecting the solution reaction synthesis route benefit from a 300 °C lower processing temperature (1100 °C vs. 1400 °C for solid-state), reducing energy costs and enabling finer grain morphology (0.5–1.0 μm) for improved dispersion in screen-printing pastes .

Long-Life Corrosion Protection for Marine, Offshore, and Hydraulic Steel Structures

Inorganic zinc silicate coatings demonstrate 10,000-hour salt spray scribe protection at 75 µm DFT (10× the 1,000-hour durability of zinc epoxy coatings) and 18-year field service life on maritime bridges (12× the 18-month service life of zinc-rich phenoxy primers) . These coatings are the evidence-backed choice for hydraulic structures, offshore platforms, shipyard shop priming, and bridge steelwork where long maintenance intervals, high impact resistance, and cathodic protection reliability under wet/dry cycling are critical procurement criteria .

Epoxy-Based Anti-Corrosion Composite Fillers with Self-Healing Functionality

Mn–Zn₂SiO₄/PDA composite fillers in epoxy coatings deliver 723.1% of the total impedance of blank epoxy after 168-hour saltwater immersion, a 7.2× improvement driven by the combined shielding effect, polydopamine self-healing, and multivalent Mn ion magnetic induction . FGO/Zn₂SiO₄ composites further amplify corrosion resistance to 763.6% of pure Zn₂SiO₄, making these advanced fillers suitable for epoxy coating formulators targeting immersion-service or highly corrosive environments .

UV-Shielding Polymer Nanocomposites with Suppressed Matrix Degradation

Zn₂SiO₄/ZnO composite particles at low loading (0.04 wt% in PMMA) provide effective UV shielding with maintained visible-light transparency while suppressing the photocatalytic activity inherent to pure ZnO fillers—a mechanistic advantage that mitigates polymer matrix degradation, yellowing, and embrittlement in transparent UV-protective glazing, agricultural films, and optical-grade polymer components .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for silicic acid;zinc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.